7,8-dimethoxy-4-phenyl-2H-chromen-2-one
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Overview
Description
7,8-Dimethoxy-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
The synthesis of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes under acidic or basic conditions . One common method includes the use of methoxybenzaldehyde and phenol derivatives in the presence of a catalyst such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
7,8-Dimethoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In cancer cells, it may induce apoptosis by modulating signaling pathways and gene expression . The specific molecular targets and pathways involved depend on the biological context and the specific activity being studied .
Comparison with Similar Compounds
7,8-Dimethoxy-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: This compound has hydroxyl groups instead of methoxy groups, which may result in different biological activities and chemical reactivity.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Another derivative with different substitution patterns, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7,8-dimethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O4/c1-19-14-9-8-12-13(11-6-4-3-5-7-11)10-15(18)21-16(12)17(14)20-2/h3-10H,1-2H3 |
InChI Key |
CKSRQDSVNLXONV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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